Cas no 2411266-52-7 (2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide)

2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide is a specialized organic compound featuring a chloro-substituted propanamide backbone linked to a difluorophenyl and dimethylmorpholine moiety. Its structural complexity confers potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of fluorine and chloro groups enhances its reactivity and binding affinity, making it a valuable intermediate for targeted synthesis. The dimethylmorpholine component may contribute to improved metabolic stability and solubility. This compound is suited for applications requiring precise molecular modifications, offering researchers a versatile building block for drug discovery and chemical studies. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide structure
2411266-52-7 structure
Product Name:2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide
CAS No:2411266-52-7
MF:C17H23ClF2N2O2
MW:360.826530694962
CID:6318589
PubChem ID:145887943
Update Time:2025-08-05

2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2411266-52-7
    • 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide
    • EN300-7559602
    • Z1562142023
    • Inchi: 1S/C17H23ClF2N2O2/c1-10-8-22(9-11(2)24-10)15(7-21-17(23)12(3)18)16-13(19)5-4-6-14(16)20/h4-6,10-12,15H,7-9H2,1-3H3,(H,21,23)
    • InChI Key: QMPNPPSETGNSAZ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NCC(C1C(=CC=CC=1F)F)N1CC(C)OC(C)C1)=O

Computed Properties

  • Exact Mass: 360.1416120g/mol
  • Monoisotopic Mass: 360.1416120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.6Ų

2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559602-0.05g
2-chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide
2411266-52-7 95.0%
0.05g
$212.0 2025-02-24

2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide Related Literature

Additional information on 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide

Comprehensive Overview of 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide (CAS No. 2411266-52-7)

2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide (CAS No. 2411266-52-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a chloro-propanamide backbone with a difluorophenyl and dimethylmorpholine moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate in drug discovery and crop protection formulations.

The molecular formula of 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide is C17H21ClF2N2O2, with a molecular weight of approximately 358.81 g/mol. Its structural complexity offers versatility in synthetic pathways, enabling modifications for targeted applications. The presence of both fluorine and chlorine atoms enhances its binding affinity in biological systems, a feature highly sought after in modern medicinal chemistry.

One of the key areas of interest for CAS No. 2411266-52-7 is its role in the development of novel enzyme inhibitors. Recent studies suggest that derivatives of this compound may exhibit inhibitory effects on specific protein kinases, which are critical in cellular signaling pathways. This aligns with current trends in precision medicine, where researchers are actively exploring small-molecule inhibitors for therapeutic applications.

In the agrochemical sector, 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide has shown potential as a precursor for next-generation crop protection agents. The difluorophenyl group contributes to enhanced stability and bioavailability, addressing the growing demand for environmentally sustainable pesticides. This is particularly relevant given the increasing global focus on green chemistry and reduced ecological impact.

The synthesis of CAS No. 2411266-52-7 typically involves multi-step organic reactions, including amidation and nucleophilic substitution processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity, reflecting the industry's shift toward more efficient production methods. These innovations are crucial for meeting the scalability demands of pharmaceutical and agricultural markets.

Analytical characterization of 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide employs techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent quality standards, especially for compounds intended for biomedical applications. The compound's stability under various pH and temperature conditions has also been a subject of recent investigations, with implications for formulation development.

Market trends indicate rising demand for structurally complex intermediates like CAS No. 2411266-52-7, driven by advancements in drug discovery and agrochemical innovation. Patent filings related to its derivatives have increased in recent years, highlighting its commercial potential. Furthermore, the compound's compatibility with combinatorial chemistry approaches makes it valuable for high-throughput screening platforms.

From a regulatory perspective, 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide requires careful handling due to its reactive functional groups. However, it does not fall under restricted categories, allowing broader research applications. Safety data sheets recommend standard laboratory precautions, including the use of personal protective equipment during synthesis and handling.

Future research directions for CAS No. 2411266-52-7 may explore its utility in bioconjugation techniques or as a building block for metal-organic frameworks (MOFs). These applications align with cutting-edge developments in targeted drug delivery and materials science. Additionally, computational modeling studies could further elucidate its structure-activity relationships, accelerating rational drug design.

In conclusion, 2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide represents a versatile chemical entity with cross-disciplinary relevance. Its unique structural features and modifiable properties position it as a valuable asset in both pharmaceutical and agricultural research landscapes. As scientific understanding of its mechanisms deepens, new opportunities for innovation are likely to emerge.

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